molecular formula C8H4ClNO3 B108878 5-Chloroisatoic anhydride CAS No. 4743-17-3

5-Chloroisatoic anhydride

Cat. No.: B108878
CAS No.: 4743-17-3
M. Wt: 197.57 g/mol
InChI Key: MYQFJMYJVJRSGP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Chloroisatoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water is used as the reagent.

    Alcoholysis: Alcohols such as methanol or ethanol are used.

    Aminolysis: Amines such as methylamine or ethylamine are used.

Major Products:

Mechanism of Action

The mechanism of action of 5-chloroisatoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of various products through the removal of the leaving group and protonation of the carboxylate . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Uniqueness: 5-Chloroisatoic anhydride is unique due to the presence of the chlorine substituent, which can influence its reactivity and the types of products formed in its reactions. The chlorine atom can participate in halogen bonding and other interactions, affecting the compound’s behavior in various chemical and biological contexts .

Properties

IUPAC Name

6-chloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQFJMYJVJRSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063592
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-
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Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4743-17-3
Record name 5-Chloroisatoic anhydride
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-
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Record name 5-Chloroisatoic anhydride
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-
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Record name 6-chloro-4H-3,1-benzoxazine-2,4(1H)-dione
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Synthesis routes and methods I

Procedure details

Isatoic anhydrides were prepared from 2-aminobenzoic acid derivatives using the following procedure. A solution of 2-amino-5-chlorobenzoic acid (1.56 g, 9.7 mmol) in 25 mL of dry THF and triphosgene (1.00 g, 3.3 mmol) was stirred at room temperature for 18 h. The resultant solid was filtered, washed with cold acetone, and dried under vacuum to give 1.56 g (89%) of 5-chloroisatoic anhydride.
Quantity
0 (± 1) mol
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Reaction Step One
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1.56 g
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1 g
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Quantity
25 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-6-chlorobenzoic acid (30 g) was suspended in 1,4-dioxane (225 ml) and ethyl chloroformate (75 ml) was added. The mixture was heated at reflux for 1 hour, then cooled to 50° C., and acetyl chloride (75 ml) was added. The mixture was stirred for 10 hours, after which the precipitated product was filtered off and washed with toluene. Drying in vacuum yields 5-chloroisatoic anhydride (33 g, 97% yield).
Quantity
30 g
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reactant
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75 mL
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75 mL
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reactant
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225 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Trichloromethyl chloroformate (4.8 mL, 300 mmol) was added to a stirred solution of Compound 57 (6.84 g, 40 mmol) in dry dioxane at room temperature and the solution was refluxed for 4 h. The solution was cooled in an ice bath and the solids formed were filtered. The solids were washed by ether and dried under vacuum at room temperature to yield 7.3 g (92%) of white solids. 1H NMR (DMSO-d6): δ 7.47 (d, J=8.6 Hz, 1H), 7.70 (dd, J=8.6, 1.8 Hz, 1H), 7.82 (d, J=1.1, 1H), 11.63 (s, 1H).
Quantity
4.8 mL
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6.84 g
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0 (± 1) mol
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Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

After suspending 2-(Boc)amino-6-chlorobenzoic acid (1.51 g, 5.56 mmol) in toluene (20 mL), the mixture was heated to reflux. Oxalyl chloride (0.572 mL, 6.67 mmol) was added dropwise thereto, and the mixture was vigorously stirred for 10 minutes. After cooling the reaction mixture on ice, the precipitated crystals were filtered out, washed with n-hexane and dried in a desiccator to obtain 5-chloroisatoic anhydride.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.572 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 5-chloroisatoic anhydride in organic synthesis?

A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds. Notably, it is a crucial precursor in preparing 4-quinolinols [, ] and 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones []. These heterocyclic compounds are frequently encountered in medicinal chemistry and drug discovery due to their diverse biological activities.

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of an anhydride functionality within the molecule makes it highly reactive towards nucleophiles. [, ] This reactivity allows for facile ring-opening reactions, facilitating the formation of various heterocyclic systems. Additionally, the chlorine atom at the 5-position can influence the reactivity and potentially participate in interactions with biological targets. []

Q3: Can you describe a specific example of how this compound has been used to synthesize a biologically relevant molecule?

A3: Researchers have utilized this compound in synthesizing [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4H-imidazo[1,5‐a][1,4]benzodiazepine 3‐carboxylate (TCIB). [] TCIB exhibits high affinity for the diazepam-insensitive (DI) subtype of the benzodiazepine receptor (BZR). This selective binding makes TCIB a valuable tool for studying and understanding the complexities of the BZR system and its implications in various neurological processes.

Q4: Are there any studies investigating the crystal structure of this compound and its implications?

A4: Yes, a study explored the crystal structure of this compound, revealing its crystallization in the noncentrosymmetric space group Pna21. [] The research highlighted the significance of various weak interactions, including N-H...O hydrogen bonds, π-π interactions, C-H...O and lone pair-π interactions, and C-Cl...π interactions, in dictating the three-dimensional arrangement of molecules within the crystal lattice.

Q5: Beyond its synthetic utility, has this compound shown potential in any biological applications?

A5: Research indicates that nanoparticles functionalized with this compound demonstrate selective uptake by pancreatic cancer cells in mice. [] This finding suggests the potential of this compound as a targeting moiety for diagnostic or therapeutic applications related to pancreatic cancer. Further research is necessary to explore this avenue thoroughly.

Q6: Are there any known challenges or limitations associated with using this compound?

A7: One study highlighted a limitation regarding the use of dimethyl carbonate for the N-methylation of this compound. [] It was observed that dimethyl carbonate induced a ring-cleavage reaction, leading to undesired byproducts. This finding underscores the importance of carefully selecting reagents and optimizing reaction conditions when working with this compound.

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